4-Hydroxy-N-methyl-N-ethyltryptamine
Overview
Description
4-HO-MET, also known as metocin or methylcybin, is a lesser-known psychedelic drug . It is a structural and functional analog of psilocin, as well as the 4-hydroxyl analog of methylethyltryptamine (MET) . It was first synthesized by Alexander Shulgin .
Molecular Structure Analysis
The molecular formula of 4-HO-MET is C13H18N2O . It shares structural similarities with the endogenous neurotransmitter serotonin .Chemical Reactions Analysis
The biotransformation of 4-HO-MET involves various steps including mono- or dihydroxylation, demethylation, formation of a carboxylic acid, deethylation, and oxidative deamination . In vivo, monohydroxylation and glucuronidation were detected .Physical And Chemical Properties Analysis
4-HO-MET has a molar mass of 218.29 g/mol . It belongs to the tryptamine class . All tryptamines share a structure made up of an amino group that is attached to a bicyclic indole heterocycle which is attached at R3 via an ethyl side chain .Scientific Research Applications
Neuropharmacological Research
4-HO-MET is a structural and functional analog of psilocin, the active metabolite of psilocybin mushrooms. It binds to serotonin receptors in the brain, particularly the 5-HT2A receptor . This makes it a valuable compound for studying the neuropharmacology of serotonergic psychedelics and their effects on cognition, emotion, and perception.
Psychiatric Disorder Models
Due to its psychotropic properties, 4-HO-MET can be used to create animal models of psychiatric disorders, particularly those related to serotonergic system dysfunction. This can help in understanding the pathophysiology of conditions like depression and anxiety .
Addiction Treatment Research
A study suggested that 4-HO-MET might reduce compulsive cocaine-seeking behavior in rats, indicating potential applications in developing new treatment strategies for addiction. However, further research is needed to explore this application in humans.
Neurological Function Studies
Tryptamine analogs like 4-HO-MET are found at low concentrations in the brain and are suspected to play a role in neurological functions. Researching this compound can provide insights into the endogenous role of tryptamines in the brain .
Hallucinogenic Research
4-HO-MET is a serotonergic hallucinogen affecting emotional, motoric, and cognitive functions. It can be used to study the mechanisms behind hallucinations and altered states of consciousness, which can contribute to the understanding of human consciousness .
Comparative Psychedelic Studies
As 4-HO-MET is similar to psilocin, it can be used in comparative studies to differentiate the effects of various psychedelics on the brain. This can help in identifying the unique properties and potential therapeutic uses of different serotonergic hallucinogens .
Receptor Binding Affinity Research
The compound has known binding affinities for various receptors, including 5-HT1A , 5-HT2C , D2 , α1A , and others . Studying these interactions can help in the development of new drugs targeting these receptors for various therapeutic applications.
Toxicology and Safety Profiling
Although there have been no reported deaths from 4-HO-MET, its safety profile is not well-established. Research into its pharmacological properties, metabolism, and toxicity is crucial for understanding the risks associated with its use .
Mechanism of Action
Target of Action
4-Hydroxy-N-methyl-N-ethyltryptamine, also known as 4-HO-MET, is a lesser-known psychedelic drug . It is a structural and functional analog of psilocin, as well as the 4-hydroxyl analog of methylethyltryptamine (MET) . The primary targets of 4-HO-MET are the serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and cognition .
Mode of Action
4-HO-MET interacts with its targets by acting as a partial agonist of the serotonin receptors This interaction results in a range of effects, including distortions of color, sound, and form, similar to those produced by psilocin .
Biochemical Pathways
It is known that 4-ho-met affects the serotonergic system, which is involved in a wide range of physiological processes, including mood regulation, anxiety, and cognitive functions .
Pharmacokinetics
It is known that the effects of 4-ho-met last for about 4-6 hours after oral administration .
Result of Action
The action of 4-HO-MET at the cellular level results in a range of effects. Users report similar effects to psilocin, including mydriasis, closed and open eye visuals, euphoria, time dilation, and general changes in thought processes . These effects occur in a wave-like pattern, such as that of psilocybin, with near-normal perception and high effect varying rapidly .
Action Environment
The action, efficacy, and stability of 4-HO-MET can be influenced by various environmental factors. It’s important to note that the use of 4-HO-MET is regulated in many countries due to its psychoactive properties .
Future Directions
properties
IUPAC Name |
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQBKPSGDRPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228491 | |
Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-methyl-N-ethyltryptamine | |
CAS RN |
77872-41-4 | |
Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-HO-MET | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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